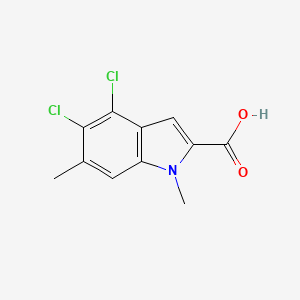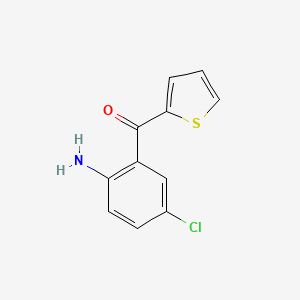
(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone is a compound that features both an amino-chlorophenyl group and a thiophene ring. This combination of functional groups makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science. The presence of the thiophene ring, in particular, is notable due to its widespread use in the development of pharmaceuticals and organic electronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone typically involves the condensation of 2-amino-5-chlorobenzoyl chloride with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Wirkmechanismus
The mechanism of action of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and carbonyl groups. These interactions can lead to changes in the activity of these targets, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: This compound is similar in structure but features a chlorophenyl group instead of a thiophene ring.
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone: Another similar compound that includes an ethyl-substituted thiophene ring.
Uniqueness
The uniqueness of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone lies in its combination of an amino-chlorophenyl group and a thiophene ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C11H8ClNOS |
|---|---|
Molekulargewicht |
237.71 g/mol |
IUPAC-Name |
(2-amino-5-chlorophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H8ClNOS/c12-7-3-4-9(13)8(6-7)11(14)10-2-1-5-15-10/h1-6H,13H2 |
InChI-Schlüssel |
PYOYAYUOWCTPNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Iodonaphtho[1,2-b]benzofuran](/img/structure/B15202655.png)
![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15202663.png)

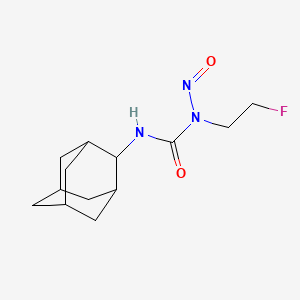



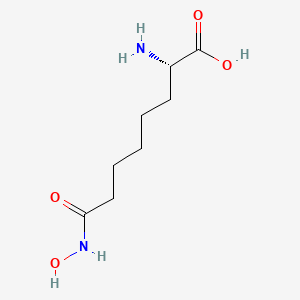
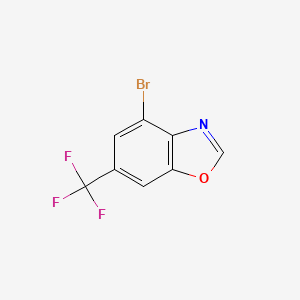
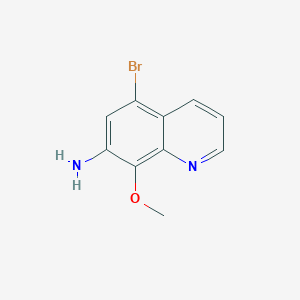

![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
